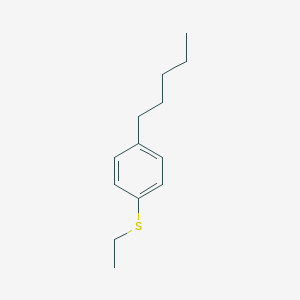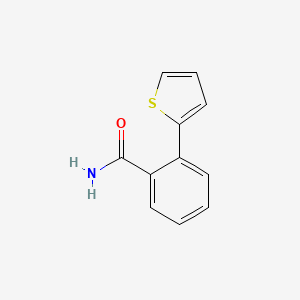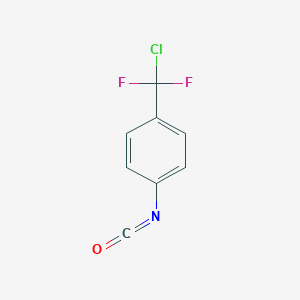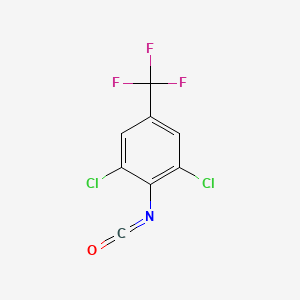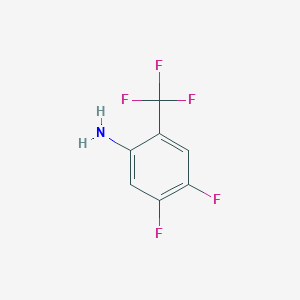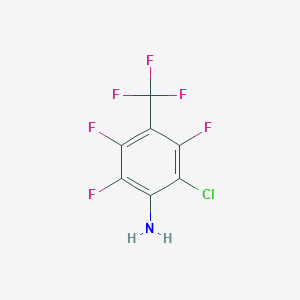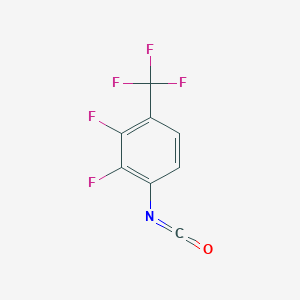
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% (DFTFPI) is a chemical compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. It is a colorless liquid with a low boiling point and a strong odor. It has a molecular formula of C7H3F5NO and a molecular weight of 213.1 g/mol. DFTFPI is used in various chemical processes, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is used in a variety of chemical processes due to its unique properties. It is a strong nucleophile, which means that it can easily react with other molecules, such as electrophiles. This makes it useful in a variety of reactions, such as nucleophilic substitution reactions and additions to double bonds. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a strong electrophile, which makes it useful in electrophilic substitution reactions.
Biochemical and Physiological Effects
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a strong nucleophile and electrophile, and thus can react with various biomolecules in the body. It has been shown to react with proteins and nucleic acids, and has been shown to interact with various receptors in the body. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% has been shown to inhibit the activity of enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is a useful compound for laboratory experiments due to its low boiling point and strong odor. It is also relatively inexpensive and easy to obtain. However, it is a highly reactive compound, and thus must be handled with care in the laboratory. Additionally, it is important to use protective equipment when working with 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as it can cause irritation to the skin and eyes.
Zukünftige Richtungen
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% has a wide range of potential applications, and thus there are many potential future directions for research. One potential area of research is the development of more efficient and cost-effective methods for the synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%. Additionally, further research could be conducted on the biochemical and physiological effects of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Finally, further research could be conducted on the potential environmental effects of 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95%, as it is a highly reactive compound.
Synthesemethoden
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% can be synthesized by a number of different methods. The most common method is the reaction of 2,3-difluorophenol with trifluoromethyl isocyanate. This reaction occurs in the presence of a catalyst, such as triethylamine or pyridine. The reaction proceeds through a nucleophilic substitution mechanism, with the trifluoromethyl isocyanate displacing the 2,3-difluorophenol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the product can be purified by distillation.
Wissenschaftliche Forschungsanwendungen
2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is widely used in scientific research, particularly in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, 2,3-Difluoro-4-(trifluoromethyl)phenylisocyanate, 95% is used in the synthesis of organometallic compounds, such as Grubbs’ catalyst, which is used in the synthesis of polymers and other organic compounds.
Eigenschaften
IUPAC Name |
2,3-difluoro-1-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-4(8(11,12)13)1-2-5(7(6)10)14-3-15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLSQWIYVEPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

